1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine
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Overview
Description
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a bromophenyl sulfonyl group, a furoyl piperazine moiety, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine typically involves a multi-step process. The initial step often includes the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenyl sulfonyl group and the furoyl piperazine moiety. Common reagents used in these reactions include bromine, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile .
Scientific Research Applications
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
Compared to similar compounds, 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its triazoloquinazoline core and the presence of both bromophenyl sulfonyl and furoyl piperazine moieties make it a versatile compound for various applications .
Properties
IUPAC Name |
[4-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN6O4S/c25-16-7-9-17(10-8-16)36(33,34)23-22-26-21(18-4-1-2-5-19(18)31(22)28-27-23)29-11-13-30(14-12-29)24(32)20-6-3-15-35-20/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHCARWPTCMCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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